molecular formula C11H13N3O B14806033 5-Cyclopropoxy-6-(dimethylamino)picolinonitrile

5-Cyclopropoxy-6-(dimethylamino)picolinonitrile

Cat. No.: B14806033
M. Wt: 203.24 g/mol
InChI Key: TZBSFZVJDLCTAZ-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-6-(dimethylamino)picolinonitrile is an organic compound with the molecular formula C11H13N3O. This compound contains a total of 28 atoms, including 13 hydrogen atoms, 11 carbon atoms, 3 nitrogen atoms, and 1 oxygen atom . It is a nitrile derivative and is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-6-(dimethylamino)picolinonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-cyclopropoxy-6-chloropicolinonitrile with dimethylamine in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-6-(dimethylamino)picolinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted picolinonitrile derivatives.

Scientific Research Applications

5-Cyclopropoxy-6-(dimethylamino)picolinonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-6-(dimethylamino)picolinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    5-(Cyclopropylmethoxy)picolinonitrile: Similar in structure but with a cyclopropylmethoxy group instead of a cyclopropoxy group.

    5-(Dimethylamino)picolinonitrile: Lacks the cyclopropoxy group, making it less complex.

Uniqueness

5-Cyclopropoxy-6-(dimethylamino)picolinonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and development .

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

5-cyclopropyloxy-6-(dimethylamino)pyridine-2-carbonitrile

InChI

InChI=1S/C11H13N3O/c1-14(2)11-10(15-9-4-5-9)6-3-8(7-12)13-11/h3,6,9H,4-5H2,1-2H3

InChI Key

TZBSFZVJDLCTAZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC(=N1)C#N)OC2CC2

Origin of Product

United States

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